5b-Cholestane-3a,7a,12a,23R,25-pentol

Descripción general

Descripción

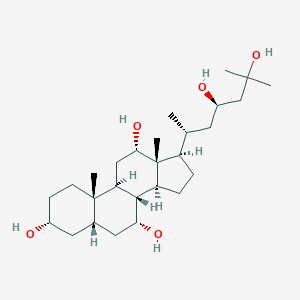

5b-Cholestane-3a,7a,12a,23R,25-pentol is a 12-hydroxy steroid, a 25-hydroxy steroid, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, and a 23-hydroxy steroid . It derives from a hydride of a 5beta-cholestane . The molecular formula is C27H48O5 .

Molecular Structure Analysis

The IUPAC name of 5b-Cholestane-3a,7a,12a,23R,25-pentol is (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol . The molecular weight is 452.7 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 5b-Cholestane-3a,7a,12a,23R,25-pentol include a molecular weight of 452.7 g/mol, XLogP3-AA of 3.8, Hydrogen Bond Donor Count of 5, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 5 . The density is 1.1±0.1 g/cm3, the boiling point is 617.5±55.0 °C at 760 mmHg, and the flash point is 261.4±26.1 °C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Improved Synthesis Methods : The syntheses of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol have been improved, providing higher yields than previous methods. These compounds are vital for studying the 25-hydroxylation pathway of cholic acid biosynthesis (Dayal, Shefer, Tint, Salen, & Mosbach, 1976).

Medical Research and Disease Understanding

- Cerebrotendinous Xanthomatosis (CTX) Research : Identification of pentahydroxy bile alcohols like 5β-cholestane-3α,7α,12α,24ξ,25-pentol in CTX patients' bile and feces provides insights into the disease's biochemistry (Shefer, Dayal, Tint, Salen, & Mosbach, 1975).

Biochemical Pathways and Enzymatic Studies

- Cholic Acid Biosynthesis Pathway : The conversion of 5β-cholestane-3α,7α,12α,25-tetrol to 5β-cholestane-3α,7α,12α,24β,25-pentol by liver microsomes is a crucial step in understanding cholic acid biosynthesis in humans and rats (Cheng, Shefer, Dayal, Tint, Setoguchi, Salen, & Mosbach, 1977).

Stereoselective Synthesis

- Stereoselective Synthesis Methods : The stereoselective syntheses of various isomers of 5β-cholestane-3α,7α,12α,24,25-pentols were achieved using modified osmium-catalyzed Sharpless asymmetric dihydroxylation process. These compounds are crucial for studying cholesterol's conversion to cholic acid (Dayal, Salen, Padia, Shefer, Tint, Williams, Toome, & Sasso, 1992).

Urinary Excretion in CTX Patients

- Identification in CTX Patients' Urine : The discovery of 5α-cholestane-3α,7α,12α,23,25-pentol in the urine of CTX patients has contributed to a deeper understanding of the disease's metabolic abnormalities (Kihira, Fukuda, Kuramoto, Kuriyama, Fujiyama, Osame, & Hoshita, 1991).

Chemical Synthesis and Metabolism Studies

- Synthesis and Metabolism in Rabbit Liver : The chemical synthesis of 5β-cholestane-3α, 7α, 24, 25-tetrol and its metabolism in the rabbit liver sheds light on the synthesis and conversion processes of bile alcohols and acids (Kuramoto, Cohen, Rothschild, Donor, & Mosbach, 1978).

Propiedades

IUPAC Name |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSBBBPDYVCAKC-DYGXNTOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225103 | |

| Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5b-Cholestane-3a,7a,12a,23R,25-pentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5b-Cholestane-3a,7a,12a,23R,25-pentol | |

CAS RN |

59906-14-8 | |

| Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59906-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5b-Cholestane-3a,7a,12a,23R,25-pentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.